molecular formula C11H14N2O2 B8555605 1-[3-(2-Hydroxyethyl)phenyl]-2-imidazolidinone

1-[3-(2-Hydroxyethyl)phenyl]-2-imidazolidinone

Cat. No. B8555605
M. Wt: 206.24 g/mol
InChI Key: VVHXVHRQSMCPTC-UHFFFAOYSA-N
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Patent
US07732600B2

Procedure details

Methyl [3-(2-oxo-1-imidazolidinyl)phenyl]acetate was dissolved in dry dichloromethane (10 vol). Lithium borohydride (2M solution in THF, 4.3 vol) was added dropwise over 1 hour at 20° C. The resulting suspension was stirred at 20° C. for 2.5 hours. Water (2 vol) is added dropwise at 20° C. over 60 minutes. The resulting suspension was concentrated to 2 vol and aqueous ammonium chloride solution (7%, acidity corrected with 10% hydrochloric acid to pH 3, 3 vol) was added. The suspension was stirred at 20° C. for 2 hours then filtered. The filter-cake was washed thoroughly with aqueous ammonium chloride solution (7%, acidity corrected with 10% hydrochloric acid to pH 3, 2 vol) and water (2 vol) until the filtrate had an acidity of pH 7. The filter-cake was dried at 80° C. to give the title compound (75% th.).
Name
Methyl [3-(2-oxo-1-imidazolidinyl)phenyl]acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:8]=[C:9]([CH2:13][C:14](OC)=[O:15])[CH:10]=[CH:11][CH:12]=1.[BH4-].[Li+].O>ClCCl>[OH:15][CH2:14][CH2:13][C:9]1[CH:8]=[C:7]([N:3]2[CH2:4][CH2:5][NH:6][C:2]2=[O:1])[CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Methyl [3-(2-oxo-1-imidazolidinyl)phenyl]acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(CCN1)C=1C=C(C=CC1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 20° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting suspension was concentrated to 2 vol and aqueous ammonium chloride solution (7%, acidity corrected with 10% hydrochloric acid to pH 3, 3 vol)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The suspension was stirred at 20° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The filter-cake was washed thoroughly with aqueous ammonium chloride solution (7%, acidity corrected with 10% hydrochloric acid to pH 3, 2 vol) and water (2 vol) until the filtrate
CUSTOM
Type
CUSTOM
Details
The filter-cake was dried at 80° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OCCC=1C=C(C=CC1)N1C(NCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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